molecular formula C21H20N2O5S B2678877 N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-85-8

N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2678877
CAS No.: 438488-85-8
M. Wt: 412.46
InChI Key: AVOMNAQODOXAKO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a useful research compound. Its molecular formula is C21H20N2O5S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study on dibenzo[e,g]isoindol-1-ones, which are analogous to compounds like N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, demonstrated their wide range of biological activity. These compounds were synthesized involving tetramic acid sulfonates and Suzuki–Miyaura cross-coupling reactions, highlighting their potential in diverse biological applications (van Loon et al., 2014).

Antioxidant and Biological Activity

  • In a study investigating the antioxidant activity of 3-Selanyl-1H-indole and 3-Selanylimidazo[1,2-a]pyridine derivatives, compounds showed significant activity, implying a potential role in applications where reducing oxidative stress is crucial (Vieira et al., 2017).

Cytotoxicity and Enzyme Inhibition

  • Research on polymethoxylated-pyrazoline benzene sulfonamides, related to the compound , explored their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes. This study suggests potential applications in cancer research and enzyme inhibition therapy (Kucukoglu et al., 2016).

Antimicrobial and Antiproliferative Properties

  • A study on N-ethyl-N-methylbenzenesulfonamide derivatives, which are structurally related, demonstrated effective antimicrobial and antiproliferative activities. This finding indicates potential for these compounds in antimicrobial and cancer therapies (Abd El-Gilil, 2019).

Enzyme Interaction Studies

  • Sulfonamide derivatives based on 1,4-Benzodioxane, similar in structure to the compound of interest, were synthesized and tested for interactions with enzymes like butyrylcholinesterase and acetylcholinesterase. Their moderate activity against these enzymes suggests potential for therapeutic applications in neurological conditions (Irshad, 2018).

Binding Studies and Molecular Docking

  • Research involving the binding study of p-hydroxybenzoic acid esters to bovine serum albumin using a sulfonamide probe highlights the importance of such compounds in understanding protein interactions. This could be relevant in pharmacological studies and drug design (Jun et al., 1971).

Potential in Materials Science

  • A study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes indicates the utility of such compounds in materials science, particularly in the field of chemiluminescence (Watanabe et al., 2010).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-4-23-17-10-11-19(14-6-5-7-15(20(14)17)21(23)24)29(25,26)22-16-9-8-13(27-2)12-18(16)28-3/h5-12,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOMNAQODOXAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=C(C=C4)OC)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.